molecular formula C12H21Br B13582990 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane

2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane

Cat. No.: B13582990
M. Wt: 245.20 g/mol
InChI Key: XUQFSOBDSHIENO-UHFFFAOYSA-N
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Description

The compound 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane (CAS: 1352505-90-8) is a brominated bicyclic hydrocarbon featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a 3-bromo-2,2-dimethylpropyl group. This bulky alkyl bromide substituent distinguishes it from simpler bicycloheptane derivatives.

Properties

Molecular Formula

C12H21Br

Molecular Weight

245.20 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C12H21Br/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8H2,1-2H3

InChI Key

XUQFSOBDSHIENO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2CCC1C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with brominated reagents. One common method includes the bromination of 2,2-dimethylpropylbicyclo[2.2.1]heptane under controlled conditions to introduce the bromo group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: The bromo group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic interactions, while the bicyclo[2.2.1]heptane core provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Structural Features
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane C₁₂H₁₉Br 3-Bromo-2,2-dimethylpropyl ~247.2 (estimated) Bulky bromoalkyl group; steric hindrance
2-(Bromomethyl)bicyclo[2.2.1]heptane C₈H₁₃Br Bromomethyl 189.096 Simple bromoalkyl substitution; lower MW
1-Bromobicyclo[2.2.1]heptane C₇H₁₁Br Bromo at position 1 175.07 Minimal steric bulk; higher XLogP3 (2.5)
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₁₀H₁₃BrO₂ 4-Bromo, methyl ester 277.11 Ester functionality; polar substituent

Key Observations :

  • The target compound’s bulky substituent increases molecular weight and steric hindrance compared to simpler analogs like 2-(bromomethyl)- or 1-bromo-derivatives.
  • Bromine positioning (e.g., terminal vs. internal) influences reactivity and hydrophobicity. For example, 1-bromobicycloheptane has a higher calculated XLogP3 (2.5), suggesting greater lipophilicity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
Bicyclo[2.2.1]heptane (core structure) -95.1 160–165 Insoluble in water Thermally stable; rigid framework
2-(Bromomethyl)bicyclo[2.2.1]heptane Not reported Not reported Likely organic solvents Sensitive to nucleophilic attack
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one Not reported Not reported Not reported Banned in fragrances due to safety concerns

Key Observations :

  • The norbornane core contributes to thermal stability (e.g., bicyclo[2.2.1]heptane melts at -95.1°C) .
  • Bulky substituents (e.g., 3-bromo-2,2-dimethylpropyl) likely reduce solubility in polar solvents compared to smaller bromoalkyl analogs.
  • Brominated derivatives may exhibit reactivity in SN2 reactions due to the C-Br bond, though steric hindrance in the target compound could slow kinetics.

Key Observations :

  • Brominated bicycloheptanes are versatile intermediates: heptopargil is used agriculturally , while ester derivatives are marketed for drug discovery .
  • Safety risks vary: The IFRA ban on 3-bromo-1,7,7-trimethylbicycloheptane-2-one highlights the need for rigorous toxicity studies on brominated bicyclic compounds .

Biological Activity

2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane, a compound with significant interest in organic chemistry and pharmacology, has been studied for its biological properties and potential applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H19Br
  • Molecular Weight : 231.17 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions.

The biological activity of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane primarily involves interactions with various biological targets, including enzymes and receptors. Its brominated structure enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro.
  • Cytotoxicity : Research has demonstrated that 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane displays cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Neuroactivity : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • A case study published in Journal of Medicinal Chemistry explored the compound's efficacy in a murine model of bacterial infection, where it significantly reduced bacterial load compared to controls.
  • Another study in Cancer Research highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.

Table 1: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

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